molecular formula C17H13BrClNO B5018636 2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide

2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide

Cat. No.: B5018636
M. Wt: 362.6 g/mol
InChI Key: UFFMWZRJJOIUJR-UHFFFAOYSA-M
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Description

2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide is a chemical compound with the molecular formula C17H13BrClNO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide typically involves the alkylation of isoquinoline with 2-(4-chlorophenyl)-2-oxoethyl bromide. This reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt . The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the reaction is typically conducted at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and precise control of reaction parameters are common practices in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-bromophenyl)-2-oxoethyl]isoquinolinium bromide
  • 2-[2-(4-methoxyphenyl)-2-oxoethyl]isoquinolinium bromide
  • 2-[2-(4-fluorophenyl)-2-oxoethyl]isoquinolinium bromide

Uniqueness

2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-isoquinolin-2-ium-2-ylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClNO.BrH/c18-16-7-5-14(6-8-16)17(20)12-19-10-9-13-3-1-2-4-15(13)11-19;/h1-11H,12H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFMWZRJJOIUJR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=[N+](C=CC2=C1)CC(=O)C3=CC=C(C=C3)Cl.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide in the presented research?

A1: The research demonstrates the use of this compound as a valuable building block for synthesizing various heterocyclic compounds. [, , , , , , , ] These studies showcase its participation in one-pot, three-component condensation reactions, leading to the formation of structurally diverse compounds with potential biological activity.

Q2: What types of heterocyclic compounds can be synthesized using this compound?

A2: this compound has been successfully employed in synthesizing a variety of heterocyclic systems, including:

  • trans-2,3-dihydrofuro[3,2-c]coumarins: These compounds were synthesized using 4-hydroxycoumarin and various aromatic aldehydes. []
  • trans-[3-(aryl)-2,3-dihydrofuro[3,2-h]quinolin-2-yl]-(4-chlorophenyl)methanones: 8-Hydroxyquinoline and different aromatic aldehydes were used in this synthesis. []
  • trans-2-(4-chlorobenzoyl)-3-aryl-3,6-dihydrofuro[3,4-b]furan-4-ones: Furan-2,4-dione and a range of aromatic aldehydes were employed. []
  • trans-2-(4-chlorobenzoyl)-3-aryl-2,3-dihydronaphtho[2,3-b]furan-4,9-diones: 2-Hydroxy-1,4-naphthoquinone and different aromatic aldehydes were utilized. []
  • trans-2-(4-chlorobenzoyl)-5-hydroxy-3-(aryl)-2,3-dihydrobenzofuran-4,7-diones: 2,5-Dihydroxy-1,4-benzoquinone and various aromatic aldehydes were used in the synthesis. []
  • trans-(4-chlorophenyl)-7-aryl-6,7-dihydro[1,3]dioxolo[4,5-f][1]benzofuran-6-yl)methanones: Benzo[1,3]dioxol-5-ol and arylglyoxals were employed as reactants. []
  • trans-6-(4-chlorobenzoyl)-7-(aryl)-1,3-dimethyl-6,7-dihydrofuro[3,2-d]pyrimidine-2,4-diones: 1,3-Dimethylbarbituric acid and a selection of aromatic aldehydes were used. []

Q3: What are the advantages of using this compound in these synthetic protocols?

A3: The research highlights several advantages of using this compound:

  • High Yields: The reactions generally proceed with excellent yields, often exceeding 80%. [, , , , , , , ]
  • Short Reaction Times: The reactions are relatively fast, with completion times ranging from a few minutes to a few hours. [, , , , , , , ]
  • Mild Reaction Conditions: The reactions are typically carried out in water under reflux conditions, avoiding the need for harsh organic solvents. [, , , , , , , ]
  • Diastereoselectivity: The reactions often show high diastereoselectivity, favoring the formation of the trans isomer. [, , , , , , , ]

Q4: What catalysts are commonly used in these reactions, and what are their roles?

A4: The reactions typically employ catalysts like choline hydroxide [, , , , ] or 1,4-diaza-bicyclo[2.2.2]octane (DABCO). [, , ] These catalysts are inexpensive, relatively non-toxic, and promote the reaction by facilitating the initial condensation step and enhancing the reaction rate.

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